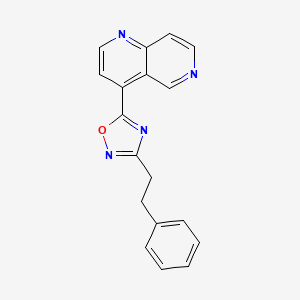
5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPOX and has a molecular formula of C20H17N3O.
作用機序
The mechanism of action of NPOX is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, NPOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, NPOX has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
NPOX has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. In cancer cells, NPOX has been shown to induce apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are involved in the programmed cell death pathway. Additionally, NPOX has been shown to arrest the cell cycle at the G2/M phase, which prevents the replication and division of cancer cells.
実験室実験の利点と制限
NPOX has several advantages for lab experiments, including its high potency, selectivity, and stability. Additionally, NPOX is relatively easy to synthesize and purify, which makes it a suitable candidate for large-scale production. However, NPOX also has some limitations, including its poor solubility in water and its potential toxicity to non-target cells.
将来の方向性
There are several future directions for the research and development of NPOX. One potential direction is the synthesis of NPOX derivatives with improved solubility and bioavailability. Additionally, the use of NPOX as a building block for the synthesis of novel materials with unique properties is an area of interest. Furthermore, the development of targeted drug delivery systems using NPOX as a drug carrier is another potential direction for future research.
Conclusion
In conclusion, NPOX is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of NPOX involves the condensation reaction between 2-phenylethylamine and 4-cyanopyridine. NPOX has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. The mechanism of action of NPOX is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NPOX has several advantages for lab experiments, including its high potency, selectivity, and stability. However, NPOX also has some limitations, including its poor solubility in water and its potential toxicity to non-target cells. There are several future directions for the research and development of NPOX, including the synthesis of NPOX derivatives, the use of NPOX as a building block for the synthesis of novel materials, and the development of targeted drug delivery systems using NPOX as a drug carrier.
合成法
The synthesis of NPOX involves the condensation reaction between 2-phenylethylamine and 4-cyanopyridine in the presence of anhydrous zinc chloride. This reaction results in the formation of 5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole. The yield of this reaction is approximately 70%, and the purity of the compound can be further enhanced through recrystallization.
科学的研究の応用
NPOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, NPOX has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, NPOX has been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
In material science, NPOX has been used as a building block for the synthesis of various functional materials, including fluorescent probes and photochromic materials. In analytical chemistry, NPOX has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
特性
IUPAC Name |
5-(1,6-naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-4-13(5-3-1)6-7-17-21-18(23-22-17)14-8-11-20-16-9-10-19-12-15(14)16/h1-5,8-12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVOOFSVVNACLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)C3=C4C=NC=CC4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
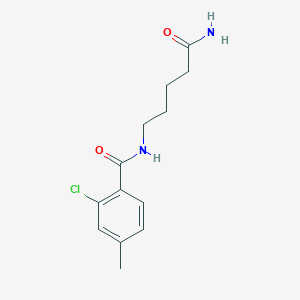
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)

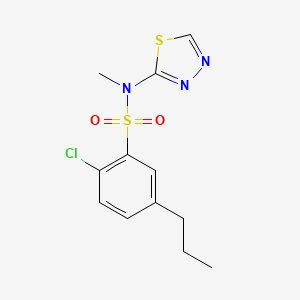
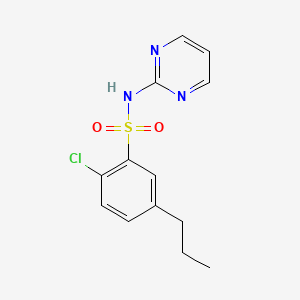
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
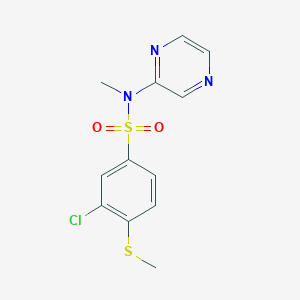
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
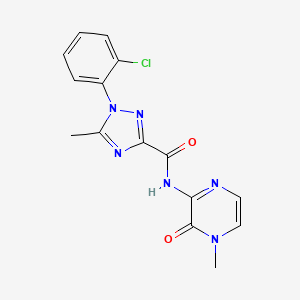
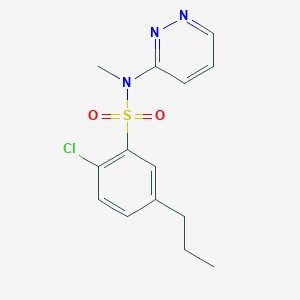
![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)